methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate
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Overview
Description
Methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate is a synthetic compound that has been widely used in scientific research. It belongs to the class of thiophene carboxylates and has several interesting properties that make it a valuable tool in various fields of study.
Scientific Research Applications
Methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate has been used in various scientific research applications, including:
1. Antimicrobial activity: Studies have shown that this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents.
2. Anti-inflammatory activity: this compound has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This property makes it a potential candidate for the treatment of inflammatory diseases.
3. Anticancer activity: Studies have shown that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs.
Mechanism of Action
The mechanism of action of methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate is not fully understood. However, studies have suggested that it acts by inhibiting various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication. It has also been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects, including:
1. Inhibition of bacterial growth: this compound inhibits the growth of various bacteria by inhibiting the activity of bacterial DNA gyrase.
2. Inhibition of inflammation: this compound inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway.
3. Induction of apoptosis: this compound induces apoptosis in cancer cells by activating caspase-dependent pathways.
Advantages and Limitations for Lab Experiments
Methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent antimicrobial activity: this compound exhibits potent antimicrobial activity against a wide range of bacteria and fungi, making it a valuable tool for studying microbial pathogenesis.
2. Broad-spectrum activity: this compound exhibits broad-spectrum activity against various bacteria, making it a valuable tool for studying antibiotic resistance.
Some of the limitations include:
1. Toxicity: this compound is toxic and may cause harm to humans and animals if not handled properly.
2. Limited solubility: this compound has limited solubility in aqueous solutions, making it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate in scientific research. Some of these include:
1. Development of new antimicrobial agents: this compound can be used as a lead compound for the development of new antimicrobial agents.
2. Development of new anticancer drugs: this compound can be used as a lead compound for the development of new anticancer drugs.
3. Study of antibiotic resistance: this compound can be used to study antibiotic resistance in bacteria.
4. Study of inflammatory diseases: this compound can be used to study the pathogenesis of inflammatory diseases.
Conclusion
This compound is a synthetic compound that has several interesting properties that make it a valuable tool in various fields of study. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a useful tool for the development of new antimicrobial agents, anticancer drugs, and for studying antibiotic resistance and inflammatory diseases.
Synthesis Methods
The synthesis of methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate involves the reaction of 4-ethyl-5-methylthiophene-2-carboxylic acid with trichloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to yield the final compound. The overall reaction scheme is shown below:
properties
IUPAC Name |
methyl 4-ethyl-5-methyl-2-[(2,2,2-trichloroacetyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl3NO3S/c1-4-6-5(2)19-8(7(6)9(16)18-3)15-10(17)11(12,13)14/h4H2,1-3H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAINIPPHLPCADB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C(Cl)(Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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